2',4'-Dihydroxy-4-methoxychalcone

Description

Contextualization within Chalcone (B49325) Research Landscape

Chalcones represent a significant group of organic compounds, chemically defined by a 1,3-diaryl-2-propen-1-one scaffold. This structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. mdpi.com Chalcones are recognized as precursors in the biosynthesis of flavonoids in plants and are a key focus in medicinal chemistry due to their versatile biological activities. mdpi.comnih.govasianjpr.com The presence of the reactive α,β-unsaturated ketone functional group is a primary determinant of their pharmacological potential. mdpi.comasianjpr.com

Within this extensive family, 2',4'-Dihydroxy-4-methoxychalcone stands as a noteworthy member. Its specific substitution pattern, featuring dihydroxy and methoxy (B1213986) groups on the aromatic rings, influences its chemical properties and biological activities. Researchers have synthesized and studied numerous chalcone derivatives to explore how structural modifications affect their therapeutic potential, making the chalcone scaffold a "privileged structure" in the quest for new drugs. mdpi.comnih.gov The ease of synthesis through methods like the Claisen-Schmidt condensation further enhances the appeal of chalcones for extensive research and development. mdpi.comasianjpr.comresearchgate.net

Significance as a Naturally Occurring Flavonoid Compound in Scientific Inquiry

This compound is a naturally occurring polyphenolic compound classified as a flavonoid. biosynth.com It has been isolated from various plant species, including those of the genus Angelica, as well as Artemisia palustris and Astragalus laxmannii. biosynth.comnih.gov The natural origin of this compound is a key driver of scientific interest, as natural products have historically been a rich source of new medicines. smujo.id

The investigation of naturally sourced compounds like this compound is fueled by the vast chemical diversity found in nature. asm.org Its biological activities, such as antioxidant and anti-inflammatory effects, are subjects of extensive pharmacological study. biosynth.com Research has explored its potential in modulating pathways related to oxidative stress, cell proliferation, and apoptosis. biosynth.com For instance, studies have demonstrated its inhibitory effects on prostaglandin (B15479496) E2 production and its ability to suppress the induction of cyclooxygenase-2 (COX-2). researchgate.net Furthermore, its antiplasmodial activity against chloroquine-resistant strains of P. falciparum has been reported, highlighting its potential as a lead compound for new therapeutic agents. smujo.id

Historical Overview of Research Focus on Chalcones and Related Structures

The scientific exploration of chalcones dates back many years, with these compounds being recognized as the central core of numerous biologically active substances from natural sources. nih.gov Historically, plants containing chalcones have been used in traditional medicine to treat a variety of ailments, laying the groundwork for modern pharmacological investigation. nih.gov The term "chalcone" now generically refers to chemicals with this α,β-unsaturated ketone system. nih.gov

Early research focused on the isolation and structural elucidation of chalcones from various plant sources. semanticscholar.org The development of synthetic methods, most notably the Claisen-Schmidt condensation, allowed for the production of a wide array of chalcone derivatives, which in turn enabled extensive structure-activity relationship (SAR) studies. mdpi.comresearchgate.net Over the past few decades, research has intensified, revealing the broad spectrum of biological activities exhibited by chalcones, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comasianjpr.comasm.org This has led to some chalcone-based drugs, such as metochalcone (B1676507) and sofalcone, being approved for clinical use in the past. nih.gov The continuous investigation into chalcones like this compound reflects the enduring interest in this scaffold as a template for drug discovery. nih.govresearchgate.net

Detailed Research Findings

The table below summarizes key properties and research findings for this compound.

| Property/Finding | Details |

| Molecular Formula | C₁₆H₁₄O₄ nih.gov |

| Molecular Weight | 270.28 g/mol nih.gov |

| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one nih.gov |

| Synonyms | Isoliquiritigenin-4-methyl ether biosynth.com |

| Natural Sources | Genus Angelica, Artemisia palustris, Astragalus laxmannii biosynth.comnih.gov |

| Antiplasmodial Activity | Showed vigorous activity against the chloroquine-resistant K1 strain of P. falciparum with an IC₅₀ value of 4.56 ± 1.66 µg/ml. smujo.id |

| Anti-inflammatory Activity | Demonstrated potent inhibitory activity on TPA-induced PGE₂ production in rat peritoneal macrophages. researchgate.net |

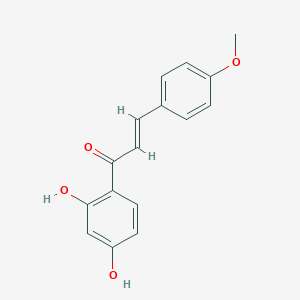

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRQFDIWPRFKSP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-10-5 | |

| Record name | 2'4'-Dihydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13351-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Distribution

The presence of 2',4'-Dihydroxy-4-methoxychalcone has been documented in various plant genera and species.

The genus Angelica is a notable source of chalcones, including this compound. biosynth.comcymitquimica.com Phytochemical investigations into species within this genus, such as Angelica keiskei, have led to the isolation of numerous chalcone (B49325) derivatives. semanticscholar.orgnih.gov While a wide array of chalcones like xanthoangelol (B1683599) and 4-hydroxyderricin (B1235420) are predominant in A. keiskei nih.gov, the presence of 2',4'-dihydroxy-4'-methoxy substituted chalcones has also been reported. For instance, 3′-carboxymethyl- 4,2′-dihydroxy-4′-methoxy chalcone was isolated from the aerial parts of Angelica keiskei. ewha.ac.kr

Research has confirmed the presence of this compound in Artemisia palustris. nih.govvulcanchem.comsmolecule.com This finding is noted in several natural product databases. nih.govwikidata.org

This compound has also been reported as a constituent of Astragalus laxmannii. nih.govsmolecule.com

Beyond the aforementioned species, scientific databases have cataloged the occurrence of this compound in a variety of other organisms.

| Organism | Family/Class |

| Pisum sativum | Fabaceae |

| Mimosa tenuiflora | Fabaceae |

| Dendroviguiera splendens | Asteraceae |

| Schnella guianensis | Fabaceae |

| Zuccagnia punctata | Fabaceae |

| Oxytropis falcata | Fabaceae |

This table is based on data from multiple research databases. nih.govvulcanchem.comwikidata.orgbotanyjournals.comscience.govscience.gov

Methodologies for Isolation and Purification from Plant Extracts

The isolation and purification of this compound from plant materials involve multi-step extraction and chromatographic techniques. The general workflow begins with the extraction from plant material, followed by fractionation and purification to yield the pure compound.

A common approach involves initial extraction with solvents of varying polarity. For example, plant material may be defatted with a nonpolar solvent like n-hexane, followed by successive extractions with solvents such as ethyl acetate (B1210297) and methanol. iomcworld.com Another method involves direct extraction with dichloromethane. asm.org

The resulting crude extracts are then subjected to chromatographic separation. Column chromatography using silica (B1680970) gel is a frequently employed technique. The separation is achieved by eluting the column with a gradient of solvents, typically mixtures of hexane (B92381) and ethyl acetate, or ethyl acetate and methanol. asm.orgscispace.com High-speed counter-current chromatography has also been utilized as an effective method for preparing chalcones from crude plant extracts. nih.gov

The purity and structure of the isolated compound are confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). iomcworld.comasm.org

| Step | Technique | Solvents/Materials Commonly Used |

| Extraction | Solvent Extraction | Dichloromethane, n-Hexane, Ethyl Acetate, Methanol, Acetone |

| Fractionation | Column Chromatography | Silica Gel |

| Purification | High-Speed Counter-Current Chromatography | n-hexane–ethyl acetate–methanol–water mixtures |

| Structural Elucidation | Spectroscopic Analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy |

This table summarizes common methodologies reported in phytochemical literature. nih.goviomcworld.comasm.orgscispace.com

Advanced Biological Activities and Molecular Mechanisms of 2 ,4 Dihydroxy 4 Methoxychalcone

Antiparasitic Research

The chalcone (B49325) scaffold has been a subject of significant interest in the search for new antiparasitic agents. Among the various derivatives studied, 2',4'-Dihydroxy-4-methoxychalcone has demonstrated notable activity against several protozoan parasites responsible for significant human diseases.

Research has highlighted the potential of this compound as a leishmanicidal agent. Studies have explored its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, one of the most severe forms of the disease.

In vitro studies have demonstrated the potent activity of this compound against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of Leishmania donovani. In a screening of various naturally occurring chalcones, this compound was found to be active against L. donovani promastigotes. nih.govphcogrev.com More significantly, it also effectively inhibited the survival of intracellular amastigotes residing within murine macrophages, which is a critical indicator of potential therapeutic efficacy. nih.govphcogrev.com

The compound's effectiveness is quantified by its half-maximal effective concentration (EC₅₀), with lower values indicating higher potency. Research has reported specific EC₅₀ values for this compound against L. donovani, showcasing its significant inhibitory capabilities. nih.govphcogrev.com

Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania donovani

| Parasite Stage | Host Cell | EC₅₀ (µg/mL) |

| Intracellular Amastigote | Murine Macrophages | 0.39 - 0.41 |

Data sourced from studies on the in vitro leishmanicidal activity of naturally occurring chalcones. nih.govphcogrev.com

The antileishmanial action of chalcones, including this compound, is attributed to several cellular and molecular mechanisms that disrupt parasite viability. Studies on related chalcones suggest a direct effect on the parasite's ultrastructure and metabolic pathways. nih.govasm.org

A primary target appears to be the parasite's mitochondria. nih.govasm.orgscispace.combio-conferences.org Ultrastructural studies on promastigotes treated with a similar chalcone, 2',6'-dihydroxy-4'-methoxychalcone, revealed enlarged and disorganized mitochondria, indicating severe damage to this essential organelle. nih.govasm.org This disruption of mitochondrial function is a critical factor leading to parasite death.

Furthermore, research on chalcone analogues has identified the cytosolic tryparedoxin peroxidase (cTXNPx) as a potential drug target. dundee.ac.uk These chalcones can lead to an accumulation of reactive oxygen species (ROS) within the parasite, inducing oxidative stress and subsequent cell death. dundee.ac.uk The mechanism is believed to involve the binding of the chalcone to the active site of cTXNPx, an enzyme crucial for the parasite's antioxidant defense system. dundee.ac.uk Importantly, the inhibitory action of chalcones appears to be a direct effect on the parasite and not a result of activating the host macrophage's oxidative metabolism. nih.govasm.org

In addition to its leishmanicidal properties, this compound has been investigated for its activity against Plasmodium falciparum, the deadliest species of malaria parasite.

The emergence and spread of drug-resistant strains of P. falciparum necessitate the discovery of new antimalarial compounds. This compound has been synthesized and evaluated for its efficacy against the chloroquine-resistant K1 strain of P. falciparum. smujo.id

In a study focused on the synthesis of antiplasmodial chalcones, this compound demonstrated vigorous activity. smujo.id Its potency was measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The compound exhibited a low micromolar IC₅₀ value, indicating strong potential as an antiplasmodial agent. smujo.id

Table 2: In Vitro Antiplasmodial Activity of this compound

| Parasite Strain | IC₅₀ (µg/mL) |

| Plasmodium falciparum K1 (chloroquine-resistant) | 4.56 ± 1.66 |

Data sourced from a study on the synthesis and antiplasmodial assay of chalcones. smujo.id

The in vitro antiplasmodial activity of this compound against the K1 strain of P. falciparum was determined using a non-radioactive assay technique. smujo.id This method utilizes the fluorochrome SYBR Green I, a dye that intercalates with DNA. smujo.id The assay provides an accurate measurement of parasite replication by quantifying the amount of parasitic DNA present in the culture. This fluorescence-based method is a common and reliable technique for the high-throughput screening of potential antimalarial compounds. smujo.id

Antiplasmodial Activity

Antioxidant Properties

Chalcones, as phenolic compounds, inherently possess free-radical-scavenging capabilities that can combat oxidative stress, a condition often linked with inflammatory responses. nih.govljmu.ac.uk Any reduction in oxidative stress is anticipated to suppress inflammatory reactions. nih.govljmu.ac.uk

Free Radical Scavenging Mechanisms

The antioxidant activity of chalcone derivatives is often attributed to their phenolic structure, which is effective against oxidative stress. The presence of hydroxyl groups on the chalcone scaffold is a key feature responsible for their free-radical-scavenging properties. nih.govljmu.ac.uk For instance, a study on 2'-hydroxy-4-methoxychalcone (B191450) demonstrated its ability to reduce lipopolysaccharide-induced oxidative stress by decreasing the production of reactive oxygen species (ROS). mdpi.com This was achieved by down-regulating the expression of gp91phox, a component of the NADPH oxidase complex responsible for generating ROS. Furthermore, this compound was found to increase the levels of glutathione (B108866) (GSH), a crucial endogenous antioxidant. mdpi.com

Modulation of Oxidative Stress Pathways

A significant mechanism underlying the antioxidant effects of chalcone derivatives is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a key transcriptional regulator that protects cells against oxidative and xenobiotic stresses. nih.gov Studies have shown that some chalcone derivatives stimulate the Nrf2/HO-1 pathway in macrophages. For example, 2-iodo-4'-methoxychalcone was found to enhance the antioxidant defense by up-regulating Nrf2 and HO-1. nih.gov In contrast, 4-methoxychalcone (B190469) has been shown to suppress the transcriptional activity of Nrf2 in certain cancer cells, which can enhance the efficacy of chemotherapy by increasing oxidative stress in tumor cells. nih.gov This suggests that the effect of chalcones on the Nrf2 pathway can be cell-type specific.

Anti-inflammatory Potential

Chalcones have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Investigation of Effects on Pro-inflammatory Mediators (e.g., PGE2, NO, TNF-α production inhibition)

Research has shown that this compound is a potent inhibitor of pro-inflammatory mediators. researchgate.net It has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). researchgate.net In one study, this compound, along with other 2'-hydroxychalcone (B22705) derivatives, demonstrated strong inhibitory activity on 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced PGE2 production in rat peritoneal macrophages. researchgate.netresearchgate.net The 50% inhibitory concentration (IC50) for this effect was calculated to be 3 μM. researchgate.netresearchgate.net

Furthermore, this compound effectively inhibited both NO and TNF-α production in the murine macrophage cell line RAW 264.7. researchgate.net The inhibition of NO production was attributed to the suppression of inducible nitric oxide synthase (iNOS) expression. researchgate.net Similarly, the reduction in TNF-α was due to the inhibition of TNF-α mRNA expression. researchgate.net

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Mediator | Cell Line | Inducer | Effect | IC50 | Reference |

| PGE2 | Rat Peritoneal Macrophages | TPA | Inhibition | 3 μM | researchgate.netresearchgate.net |

| NO | RAW 264.7 | LPS | Inhibition | - | researchgate.net |

| TNF-α | RAW 264.7 | LPS | Inhibition | - | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Examination of Inflammatory Signaling Pathways (e.g., NF-κB, AP-1 activation)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate key inflammatory signaling pathways. It has been found to suppress the lipopolysaccharide (LPS)-induced activation of both nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) in RAW 264.7 cells. researchgate.netfrontiersin.org The inhibition of these transcription factors is a crucial mechanism, as they are essential for the expression of genes encoding pro-inflammatory mediators like iNOS and TNF-α. frontiersin.org The suppression of NF-κB activation is thought to be mediated through the inhibition of IκBα degradation. thieme-connect.com

Studies on Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. This compound has been shown to modulate the COX pathway. researchgate.net Its inhibitory effect on PGE2 production is achieved by suppressing the induction of cyclooxygenase-2 (COX-2). researchgate.net Interestingly, while it potently inhibits COX-2 induction, some related chalcones have been observed to only slightly inhibit the activity of cyclooxygenase-1 (COX-1). researchgate.net

Anticancer Research

The potential of this compound as an anticancer agent has been investigated, primarily focusing on its capacity to influence cell proliferation and induce programmed cell death, or apoptosis. biosynth.com While direct research on this specific molecule is emerging, studies on closely related chalcone derivatives provide significant insight into its probable mechanisms of action.

Modulation of Cell Proliferation Pathways

Chalcones are widely noted for their anti-proliferative effects on various cancer cell lines. semanticscholar.org this compound is specifically explored for its ability to modulate pathways involved in cell proliferation. biosynth.com The anti-proliferative activity of chalcones is often linked to their interference with the cell cycle's mitotic phase. semanticscholar.org

Studies on structurally similar compounds illustrate the potential pathways involved. For instance, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC), a derivative, has been shown to significantly suppress the proliferation of multiple myeloma (MM) cell lines, including RPMI8226, MM.1S, and U266. nih.govnih.gov This inhibition is mediated through the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.govnih.gov Another related compound, 2',4'-dihydroxy-2-methoxychalcone, demonstrated potent cytotoxic effects and inhibited cell proliferation in cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells. smolecule.com

Table 1: Anti-proliferative Activity of Chalcone Derivatives

| Compound | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | Multiple Myeloma (U266, RPMI8226, MM.1S) | Inhibited cell proliferation via the PI3K/Akt/mTOR pathway. | nih.govnih.gov |

| 2',4'-dihydroxy-2-methoxychalcone | Cervical (HeLa), Colon (WiDr), Breast (T47D) | Exhibited potent cytotoxic and anti-proliferative effects. | smolecule.com |

| 2',6'-dihydroxy-4'-methoxychalcone | Prostate (LNCaP) | Inhibited cell proliferation by inducing cytotoxicity. | nih.gov |

Apoptosis Induction Mechanisms

Inducing apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. This compound is investigated for its potential to trigger this process. biosynth.com Research on analogous chalcones reveals that they can initiate apoptosis through various molecular pathways.

For example, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) was found to induce mitochondria-mediated apoptosis in multiple myeloma cells. nih.gov This was evidenced by the increased expression of pro-apoptotic proteins such as cleaved caspase-3, cleaved caspase-9, and Bad, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) has been shown to induce apoptosis in human leukemia K562 cells by down-regulating Bcl-2 protein levels, thereby shifting the Bcl-2/Bax ratio to favor cell death. researchgate.net In prostate cancer cells (LNCaP), 2',6'-dihydroxy-4'-methoxychalcone was observed to induce apoptosis and significantly enhance apoptosis when combined with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). nih.gov

Table 2: Apoptosis Induction by Chalcone Derivatives in Cancer Cells

| Compound | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | Multiple Myeloma (U266) | Increased expression of Caspase-3, Caspase-9, and Bad; decreased Bcl-2. | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Human Leukemia (K562) | Down-regulated Bcl-2 protein, leading to a lower Bcl-2/Bax ratio. | researchgate.net |

| 2',6'-dihydroxy-4'-methoxychalcone | Prostate (LNCaP) | Induced apoptosis and augmented TRAIL-mediated apoptosis. | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Human Breast Cancer (MCF-7) | Induced apoptosis. | iomcworld.com |

Research Avenues for Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. scispace.com The chalcone class of compounds has demonstrated potential as anti-angiogenic agents. scispace.com

Significant research on 2'-hydroxy-4'-methoxychalcone, a closely related compound, has shown potent anti-angiogenic activity. nih.gov In laboratory models, this compound decreased angiogenesis in chick embryos and inhibited vessel formation induced by basic fibroblast growth factor (bFGF) in mice. nih.gov Its mechanism may be linked to its anti-proliferative effect on endothelial cells and the inhibition of COX-2 enzyme induction. nih.gov In animal models with murine Lewis lung carcinoma and sarcoma 180, this chalcone significantly inhibited tumor volume and weight, with its anti-angiogenic activity considered a key mechanism of action. nih.gov

Furthermore, another related molecule, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, was found to block anti-angiogenesis both in vitro and in vivo by inhibiting VEGF receptor signal transduction. semanticscholar.org These findings highlight the potential of the chalcone scaffold and suggest that this compound is a promising candidate for future anti-angiogenic research.

Antimicrobial Research

Chalcones are recognized for possessing a broad spectrum of antimicrobial activities, including effects against various bacteria and fungi. semanticscholar.org

Bacteriostatic Activity Investigations

While specific studies on the bacteriostatic activity of this compound are not extensively documented, the broader family of chalcones has shown notable antibacterial effects. medchemexpress.com For example, synthetic methoxychalcone derivatives have demonstrated activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 250 µg/mL. ljmu.ac.uk Other studies have reported that certain chalcone derivatives exhibit significant activity against Gram-negative bacteria such as Shigella sonnei and Shigella boydii. researchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups on the chalcone structure are known to influence their antimicrobial efficacy. ljmu.ac.ukresearchgate.net These findings suggest that this compound warrants further investigation to determine its specific bacteriostatic profile.

Antifungal Activity Investigations

The antifungal properties of chalcones have been more extensively studied, with several derivatives showing potent activity. Research on compounds structurally similar to this compound provides strong evidence of its potential in this area.

A study on extracts from Zuccagnia punctata identified 2',4'-dihydroxy-3'-methoxychalcone as one of the active antifungal compounds. nih.gov This chalcone, along with 2',4'-dihydroxychalcone (B613834), displayed moderate activity against yeasts like Candida albicans and Cryptococcus neoformans and very strong activity against dermatophytes. nih.gov Specific MIC values for 2',4'-dihydroxy-3'-methoxychalcone were reported against various fungal plant pathogens, as detailed in the table below. semanticscholar.org

Table 3: Antifungal Activity of a Related Chalcone Derivative

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 2',4'-dihydroxy-3'-methoxychalcone | Phomopsis longicolla Hobbs CE117 | 6.25 | semanticscholar.org |

| Colletotrichum truncatum CE175 | 6.25 | semanticscholar.org |

These investigations into closely related molecules underscore the promise of this compound as a subject for further antifungal research.

Structure Activity Relationship Sar and Computational Studies

Impact of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the chalcone (B49325) scaffold are critical determinants of biological efficacy. For 2',4'-Dihydroxy-4-methoxychalcone, the hydroxyl groups are located at the 2' and 4' positions of the A-ring.

Research indicates that the presence of a 2'-hydroxy group on the A-ring is a significant factor for various biological activities. mdpi.com This feature, combined with other substituents, often enhances the compound's potency. Studies on a range of hydroxylated chalcones have established that an increase in the number of hydroxyl groups can lead to improved antimicrobial and butyrylcholinesterase inhibitory activity. researchgate.net

The antioxidant capacity of chalcones is particularly sensitive to hydroxylation patterns. While the 2',4'-dihydroxy substitution on the A-ring contributes to this property, studies have shown that a 3,4-dihydroxy pattern on the B-ring often results in the highest antioxidant activity. mdpi.com The antiviral activity of chalcones has also been linked to specific hydroxylation, with substitutions at the 2', 3', and 4' positions being particularly effective in inhibiting tobacco ringspot virus (ToRSV). scielo.br Conversely, hydroxylation at the 5' position has been found to suppress this activity. scielo.br

The table below summarizes the influence of different hydroxylation patterns on various biological activities as reported in scientific literature.

| Biological Activity | Favorable Hydroxylation Pattern | Reference |

| Antioxidant | 3,4-dihydroxy on ring B shows the highest activity. | mdpi.com |

| 2'-hydroxy on ring A is beneficial. | who.int | |

| Antimicrobial | An increased number of hydroxyl groups enhances activity. | researchgate.netresearchgate.net |

| Anticholinesterase | An increased number of hydroxyl groups improves inhibition. | researchgate.net |

| Antiviral (ToRSV) | Hydroxylation at 2',3',4' positions activates inhibition. | scielo.br |

Role of Methoxylation on Biological Activities

The 4-methoxy group (-OCH3) on the B-ring of this compound also significantly influences its biological profile. Methoxylation can modulate a compound's activity by altering its electronic properties and lipophilicity.

Conversely, certain methoxylated chalcones have demonstrated potent anticancer and anti-inflammatory properties. nih.govresearchgate.net Studies have revealed that compounds with multiple methoxy (B1213986) groups, such as trimethoxylated chalcones, can exhibit complete inhibition of selected human cancer cell lines and significant anti-inflammatory effects. nih.govresearchgate.netrsc.org This suggests that while a single methoxy group's effect can be variable, specific patterns of methoxylation are key to potent bioactivity.

Influence of Substituent Effects on A and B Aromatic Rings

The nature of these substituents—whether they are electron-donating (e.g., -OH, -OCH3) or electron-withdrawing (e.g., halogens, -NO2)—and their position (ortho, meta, para) are crucial. mdpi.com For instance, research on cholinesterase inhibition showed that a hydroxyl group on the A-ring (ortho to the carbonyl group) plays a promising role in acetylcholinesterase (AChE) inhibition, while ortho substitution on the B-ring was most effective for butyrylcholinesterase (BChE) inhibition. mdpi.com

In the context of antioxidant activity, ortho-substituted derivatives on the A-ring have been identified as highly suitable. who.int The presence of bulky substituents can also affect activity; for example, among bromo-substituted chalcones, the para derivative showed the highest antioxidant potential. who.int Furthermore, some studies indicate that electron-withdrawing groups on ring A can enhance certain activities, such as insecticidal effects. scielo.br

In Silico Approaches in SAR Analysis

Computational methods are invaluable tools for predicting and understanding the structure-activity relationships of chalcones at a molecular level. These in silico approaches, including molecular docking and ligand-based design, provide insights that guide the synthesis and evaluation of new derivatives.

Molecular docking simulates the interaction between a ligand (the chalcone) and a biological target (a protein or enzyme). This method predicts the preferred binding orientation and affinity, offering a rationale for the compound's biological activity.

For this compound, molecular docking has been instrumental in identifying its potential as an antiviral agent. A study targeting the H1N1 neuraminidase enzyme found that this compound exhibited the highest activity among a series of tested chalcones, with a half-maximal inhibitory concentration (IC50) of 2.23 µmol/L. nih.gov The docking results were in agreement with the experimental data, validating the computational predictions. nih.gov

Another docking study investigated its potential as an anticancer agent by targeting the Epidermal Growth Factor Receptor (EGFR). unsoed.ac.id These studies help to visualize the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory action. unsoed.ac.idniscpr.res.in

The table below presents findings from molecular docking studies involving this compound and related compounds.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| This compound | H1N1 Neuraminidase | Not explicitly stated, but identified as best binder | Not explicitly stated | nih.gov |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | -7.67 | Met769, Ala719, Thr766, Lys721, Glu738 | unsoed.ac.id |

| (E)-3-(3-nitrophenyl)-1-(pyridin-4-yl)prop-2-en-1-one | PTP1B | Not explicitly stated, but showed desired interactions | Not explicitly stated | niscpr.res.in |

Ligand-based drug design relies on knowledge of other molecules that bind to the target of interest. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build models that predict the activity of novel compounds. mdpi.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This approach has been used to design novel chalcone derivatives with potential antitubercular activity by first analyzing SAR rules from a dataset of known chalcones. mdpi.com

Ligand-based design using quantum chemical approaches like Density Functional Theory (DFT) has been employed to create new chalcone antioxidants. nih.gov These studies investigate the thermodynamics of free radical scavenging mechanisms, helping to identify which structural features lead to the most potent antioxidant effects. nih.govresearchgate.net Such computational strategies provide a rational basis for the targeted synthesis of chalcones with enhanced biological properties. nih.gov

Research Methodologies and Experimental Design

In Vitro Assay Systems

In vitro (Latin for "in glass") studies are fundamental for the initial screening and mechanistic evaluation of compounds like 2',4'-Dihydroxy-4-methoxychalcone. These assays are conducted in controlled laboratory environments using isolated cells, parasites, or biomolecules.

The biological activities of this compound and its analogs are frequently assessed using cultured mammalian cells. These models are crucial for determining cytotoxicity, anti-proliferative effects, and anti-inflammatory potential.

Macrophage Cell Lines : To investigate anti-inflammatory properties, murine macrophage cell lines such as RAW 264.7 are commonly used. sigmaaldrich.com Researchers induce an inflammatory response in these cells, typically with lipopolysaccharide (LPS), and then treat them with the chalcone (B49325) to measure the inhibition of inflammatory mediators like nitric oxide (NO) and various pro-inflammatory cytokines. sigmaaldrich.com For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone was shown to significantly reduce the production of NO, tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-activated RAW 264.7 macrophages. sigmaaldrich.com

Cancer Cell Lines : A wide array of human cancer cell lines is utilized to evaluate the anti-tumor potential of these chalcones. The selection of cell lines often covers various cancer types, including:

Breast Cancer : MCF-7 and MDA-MB-231 cell lines are used to test for anti-proliferative activity. aip.orgresearchgate.net

Pancreatic Cancer : PANC-1 and MIA PaCa-2 cells have been used to demonstrate concentration-dependent cytotoxicity. mdpi.com

Multiple Myeloma : Cell lines such as RPMI8226, MM.1S, and U266 are employed to assess inhibitory effects on proliferation. nih.govnih.gov

Cervical Cancer : HeLa, C-33A, and SiHa cell lines are used to determine antiproliferative activity. aip.orgaip.orgnih.gov

Colon Cancer : WiDr and HT-29 cells are common models for cytotoxicity assays. aip.orgresearchgate.netaip.org

Liver Cancer : The SMMC-7721 cell line has been identified as being particularly sensitive to a dimethylchalcone derivative. nih.gov

The primary method for assessing cytotoxicity in these cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. aip.orgaip.org From this data, the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%, is calculated.

Table 1: Cytotoxicity (IC50) of this compound Derivatives in Various Cancer Cell Lines

| Compound Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | PANC-1 | Pancreatic | 10.5 ± 0.8 µM | mdpi.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 | Pancreatic | 12.2 ± 0.9 µM | mdpi.com |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Multiple Myeloma | 15.02 µM | nih.gov |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S | Multiple Myeloma | 18.36 µM | nih.gov |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97 µM | nih.gov |

| 2',4-Dihydroxy-3-methoxychalcone | HeLa | Cervical | 12.80 µg/mL | aip.org |

| 2',4-Dihydroxy-3-methoxychalcone | WiDr | Colon | 19.57 µg/mL | aip.org |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical | 10.05 ± 0.22 µM | nih.gov |

To determine the efficacy of chalcones against parasitic diseases, in vitro culture systems for specific protozoan parasites are employed.

Leishmania : The activity of chalcones against Leishmania species, the causative agents of leishmaniasis, is tested on both the extracellular promastigote and intracellular amastigote forms of the parasite. nih.govasm.org For example, 2',6'-dihydroxy-4'-methoxychalcone demonstrated significant activity against Leishmania amazonensis promastigotes and amastigotes residing within macrophages. nih.govasm.org The effectiveness is quantified by determining the 50% effective dose (ED50). nih.gov Ultrastructural studies using electron microscopy can also be used to observe morphological changes in the parasite, such as disorganized and enlarged mitochondria, following treatment. nih.govasm.org

Plasmodium : The anti-malarial activity of chalcone analogs is evaluated using cultures of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govscribd.comresearchgate.net Both chloroquine-susceptible and chloroquine-resistant strains are used to assess the compound's potential to overcome drug resistance. nih.govresearchgate.net A common method to measure parasite growth inhibition is the [3H]hypoxanthine uptake assay, which quantifies the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA. nih.govresearchgate.net

Biochemical assays are used to investigate the direct interaction of chalcones with specific molecular targets, most notably enzymes.

Enzyme Inhibition Assays : These assays measure a compound's ability to inhibit the activity of a specific enzyme. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone was found to be a potent noncompetitive inhibitor of pancreatic α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in glycemic control. nih.gov In the context of malaria, computational docking and experimental assays are used to examine the inhibitory potential of chalcones on falcipain-2, a crucial cysteine protease for the Plasmodium parasite. mdpi.com

To understand the molecular mechanisms underlying the observed biological effects, researchers analyze changes in gene and protein expression within treated cells.

mRNA and Protein Expression : Techniques like Western blotting are extensively used to measure the levels of specific proteins. mdpi.com Studies have shown that chalcone derivatives can modulate proteins involved in apoptosis, such as increasing the expression of pro-apoptotic proteins (e.g., cleaved-caspase-3, cleaved-caspase-9, Bad) and decreasing anti-apoptotic proteins (e.g., Bcl-2). mdpi.comnih.gov In inflammation studies, Western blotting is used to assess the inhibition of key signaling proteins like inhibitor κB kinase (IKK) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). sigmaaldrich.com Analysis of mRNA expression can also be performed to see if the compound affects gene transcription, for example, the upregulation of peroxisome proliferator-activated receptor gamma mRNA. nih.gov

To investigate how chalcones inhibit cancer cell proliferation, cell cycle analysis is performed. This technique uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A chalcone derivative was shown to induce cell cycle arrest in the G0/G1 phase in breast cancer cells. mdpi.com Similarly, another derivative caused an increased number of HeLa cells in the G0/G1 phase, indicating that the compound blocks cell cycle progression, thereby preventing cell division. nih.gov

In Vivo Animal Models for Preclinical Evaluation

Following promising in vitro results, in vivo (Latin for "within the living") studies using animal models are conducted to assess a compound's efficacy and behavior in a whole organism. Information on in vivo studies for this compound itself is limited, but research on close structural analogs provides insight into the methodologies used.

A key preclinical model for cancer research is the solid human tumor xenograft model. nih.gov In this model, human cancer cells (e.g., SMMC-7721 liver cancer cells) are implanted into immunocompromised mice, where they grow to form a solid tumor. nih.gov The mice are then treated with the test compound, and the anti-tumor effect is evaluated by measuring the reduction in tumor weight and volume compared to a control group. nih.gov Flow cytometry can also be performed on cells isolated from the tumors to analyze cellular changes, such as the appearance of a hypodiploid peak, which is indicative of apoptosis. nih.gov

For anti-malarial testing, rodent models infected with Plasmodium berghei or Plasmodium yoelii are utilized to test the in vivo efficacy of chalcone analogs. nih.gov

Models of Parasitic Infections

Research into the in vivo efficacy of this compound against parasitic infections using animal models is limited. While some chalcones have been investigated for their antileishmanial and antimalarial properties, specific studies employing this particular compound in established models of parasitic disease were not identified in the reviewed literature. One study noted that this compound demonstrated vigorous in vitro activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. smujo.id However, this research did not extend to in vivo animal models to confirm the efficacy.

Cancer Xenograft Models

The evaluation of this compound in cancer xenograft models, a cornerstone of preclinical oncology research, is not documented in available scientific literature. These models, which involve implanting human tumor cells into immunocompromised animals, are essential for assessing a compound's antitumor activity in a living system. Although the broader class of chalcones is recognized for its potential anticancer properties, specific experimental data detailing the use and effects of this compound in xenograft studies are currently absent. biosynth.com

Inflammation Models

While in vitro studies have provided insights into the anti-inflammatory mechanisms of this compound, there is a lack of published research on its evaluation in established in vivo inflammation models.

In vitro experiments have shown that this compound can potently suppress the production of prostaglandin (B15479496) E2 (PGE2) in rat peritoneal macrophages. scispace.comresearchgate.net This suggests a potential mechanism of action through the inhibition of the cyclooxygenase (COX-2) pathway, a key target in anti-inflammatory therapy. scispace.comresearchgate.net However, these promising cellular-level findings have not yet been translated into animal studies, such as the commonly used carrageenan-induced paw edema model, to assess the compound's anti-inflammatory effects systemically.

Biosynthetic Pathways and Metabolic Investigations

Role as a Precursor in Flavonoid Biosynthesis

Chalcones are widely recognized as the open-chain precursors to the vast array of flavonoids and isoflavonoids found in plants. researchgate.netaip.org Their biosynthesis generally follows the phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA, which then condenses with three molecules of malonyl-CoA to form the characteristic chalcone (B49325) skeleton. nih.gov

While the general role of chalcones as flavonoid precursors is well-established, the specific involvement of 2',4'-Dihydroxy-4-methoxychalcone has been a subject of investigation. Feeding experiments conducted on red clover seedlings treated with cupric chloride and in Medicago sativa have provided insights into its precursor activity. These studies examined the incorporation of several labeled compounds, including this compound, into isoflavonoid (B1168493) phytoalexins such as medicarpin, vestitol, and sativan. The results indicated that while isoliquiritigenin (B1662430) and formononetin (B1673546) were readily incorporated into these downstream metabolites, this compound was found to be a poor precursor in this specific context. clockss.org This suggests that the substitution pattern of the chalcone molecule can significantly influence its efficiency as a precursor for specific classes of flavonoids in certain plant species.

Further research is needed to fully elucidate the range of flavonoids that may arise from this compound in different plant systems, as the metabolic pathways can be highly species- and condition-dependent.

Enzymatic Transformations in Plant Systems (e.g., O-methyltransferases)

Once formed, this compound can undergo various enzymatic modifications, which contribute to the chemical diversity of flavonoids in plants. One of the key enzymatic transformations is glycosylation, catalyzed by glycosyltransferases (GTs).

A substrate-multiplexed platform was used to profile the enzymatic potential of plant family 1 glycosyltransferases. nih.gov This study revealed that this compound is a popular substrate for these enzymes, being glycosylated by over 70 different GTs in the library. nih.gov This high reactivity suggests that glycosylation is a major metabolic fate for this chalcone in many plant species. Glycosylation is known to affect the solubility, stability, and subcellular localization of flavonoids.

Another important enzymatic modification is O-methylation, catalyzed by O-methyltransferases (OMTs). While direct evidence for the specific O-methylation of this compound is an area of ongoing research, studies on related compounds provide valuable insights. For instance, O-methyltransferase isozymes with specificity for flavonoids have been reported in soybean suspension cultures. clockss.org These enzymes can methylate hydroxyl groups on the chalcone or subsequent flavonoid structures. The presence of a methoxy (B1213986) group at the 4-position of this compound itself indicates that an O-methylation step has already occurred on a precursor molecule during its biosynthesis.

The enzymatic landscape for chalcone modification is vast, and other transformations such as hydroxylation, acylation, and prenylation could also potentially occur, leading to a wide array of derivatives with diverse biological activities.

Incorporation Studies into Downstream Metabolites

The incorporation of this compound into downstream metabolites is intrinsically linked to the enzymatic transformations it undergoes. As highlighted in the previous section, its high susceptibility to glycosylation indicates that a primary metabolic route is its conversion to various glycosylated forms.

The study utilizing a substrate-multiplexed platform demonstrated that the glycosylation of this compound by a multitude of glycosyltransferases leads to the formation of a variety of glycoside derivatives. nih.gov These downstream metabolites, with sugar moieties attached at the hydroxyl groups, would exhibit altered physicochemical properties compared to the parent aglycone.

While specific studies detailing the full range of downstream metabolites derived from this chalcone are not extensively documented, the existing evidence strongly points towards the formation of a diverse suite of O-glycosides. The poor incorporation of this compound into certain isoflavonoids in Medicago sativa suggests that its metabolic routing is directed away from this particular pathway in that species, possibly favoring the formation of other flavonoid classes or glycosylated derivatives. clockss.org

The following table summarizes the findings from the incorporation studies discussed:

Table 1: Incorporation of this compound into Downstream Metabolites

| Plant System | Investigated Downstream Metabolites | Incorporation Efficiency | Reference |

| Medicago sativa | Medicarpin, Vestitol, Sativan | Poor | clockss.org |

| In vitro (Plant glycosyltransferases) | Glycosylated derivatives | High | nih.gov |

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The diverse bioactivities of 2',4'-dihydroxy-4-methoxychalcone make it a compelling candidate for the development of new therapeutic agents. biosynth.com Its inherent antioxidant and anti-inflammatory actions, which involve scavenging free radicals and modulating biochemical pathways to reduce oxidative stress, suggest potential applications in managing chronic inflammatory conditions. biosynth.comcymitquimica.com Furthermore, its ability to influence pathways involved in cell proliferation and apoptosis has sparked exploration into its anticancer potential. biosynth.comcymitquimica.com

Research has shown that chalcones, as a class, can be readily synthesized and structurally modified, allowing for the creation of derivatives with potentially enhanced potency and reduced toxicity. ljmu.ac.uk This adaptability is a key factor in harnessing the therapeutic promise of compounds like this compound. For instance, a derivative, 2′,4′-dihydroxy-3′,5′-dimethyl-6′-methoxychalcone, has shown significant potential against various diseases, prompting calls for further studies to isolate and identify other active components for the development of new drugs. iomcworld.com

Potential in Combination Therapies Research

The exploration of this compound in combination with existing therapeutic agents is a promising avenue of research. The synergistic effects of combining natural compounds with conventional drugs can often lead to enhanced efficacy and reduced side effects. The structural versatility of chalcones allows for modifications that could optimize their activity when used in concert with other treatments.

Elucidation of Additional Molecular Targets and Signaling Pathways

A deeper understanding of the molecular mechanisms underlying the bioactivity of this compound is crucial for its therapeutic development. Chalcones are known to interact with a variety of biomolecules and signaling pathways. ljmu.ac.uk Some of the key pathways and targets affected by chalcones include:

NF-κB Signaling: Several natural chalcones have been shown to suppress the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. ljmu.ac.uk The α,β-unsaturated carbonyl moiety of chalcones can react with cysteine residues in proteins like IKKβ, inhibiting NF-κB activation. nih.gov

Nrf2 Pathway: Chalcones can activate the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway, which controls the expression of antioxidant genes. ljmu.ac.uk

Apoptosis and Cell Cycle Regulation: This compound and its analogs have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. biosynth.commdpi.com For example, a related chalcone (B49325) derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, was found to trigger autophagy and intrinsic apoptosis in breast cancer cells. mdpi.com

p53/MDM2 Interaction: Chalcones have been identified as modulators of the p53/MDM2 interaction, which is a key target in cancer therapy. nih.gov

Further research is needed to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.

Exploration of New Synthetic Analogues with Enhanced Potency and Selectivity

The synthesis of novel analogues of this compound offers a strategic approach to enhance its therapeutic potential. By modifying its chemical structure, it is possible to improve its potency, selectivity, and pharmacokinetic properties. ljmu.ac.uk For example, the synthesis of various oxyalkylated derivatives of 2',4'-dihydroxychalcone (B613834) has yielded compounds with significant cytotoxic activity against various cancer cell lines. researchgate.net One such analogue demonstrated remarkable and selective cytotoxic activity against cancer cells. researchgate.net

Q & A

Q. What are the optimal conditions for synthesizing 2',4'-dihydroxy-4-methoxychalcone via Claisen-Schmidt condensation?

The Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in ethanol with aqueous KOH as a catalyst yields this compound. Reaction time significantly impacts yield: a 48-hour reflux produces a 60.74% yield (yellow-orange solids, m.p. 166–168°C), compared to 11.52% at 24 hours. Purification via preparative TLC (n-hexane:ethyl acetate, 4:3) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- UV-Vis/FTIR : Confirm α,β-unsaturated ketone structure (C=O stretch ~1650 cm⁻¹, conjugated C=C ~1600 cm⁻¹).

- NMR : ¹H-NMR (δ 12.5–13.5 ppm for phenolic -OH; δ 7.5–8.5 ppm for chalcone protons) and ¹³C-NMR (δ 190–200 ppm for ketone carbonyl) .

- GC-MS : Verify molecular ion peaks (m/z 270.28) and fragmentation patterns .

Q. How does solubility impact experimental design for this compound?

The chalcone is soluble in chloroform, DMSO, acetone, and ethyl acetate but insoluble in water. For bioassays, dissolve in DMSO (≤0.1% v/v to avoid cytotoxicity) and dilute in cell culture media. Store at -20°C in desiccated conditions to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound into flavanones/flavones?

- Flavanone synthesis : Acid-catalyzed Oxa-Michael addition (H₂SO₄/EtOH, 24-hour reflux) forms 7-hydroxy-4'-methoxyflavanone (56.67% yield, m.p. 172–174°C) .

- Flavone synthesis : Oxidative cyclization with iodine/DMSO (1:1 molar ratio, 3-hour reflux) produces 7-hydroxy-4'-methoxyflavone (88.31% yield, m.p. 263–265°C). Iodine acts as both oxidant and catalyst, facilitating dehydrogenation .

Q. How can researchers reconcile contradictory bioactivity data across cell lines?

Cytotoxicity assays (e.g., MTT) reveal cell line-dependent effects. For example, 7-hydroxy-4'-methoxyflavone shows IC₅₀ = 25.73 µg/mL (HeLa) vs. 83.75 µg/mL (WiDr). Differences in membrane permeability, metabolic activity, or target protein expression necessitate cross-validation using orthogonal assays (e.g., apoptosis markers, ROS detection) and molecular docking to identify binding affinities .

Q. What computational strategies predict structure-activity relationships (SAR) for chalcone derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like tubulin or topoisomerases. For example, modifying hydroxyl/methoxy groups (e.g., 2',4'-dihydroxy-3,4-dimethoxychalcone) alters binding to hydrophobic pockets or hydrogen-bonding networks. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes .

Q. How do substituent positions influence antioxidant or anticancer activity?

- 2',4'-Dihydroxy-4-methoxy substitution : Enhances radical scavenging via phenolic -OH groups and methoxy-mediated electron donation.

- 3,4-Dimethoxy derivatives : Increased lipophilicity improves membrane permeability but may reduce solubility. Bioactivity screens (e.g., DPPH assay for antioxidants; caspase-3 activation for apoptosis) validate these hypotheses .

Q. What protocols address low yield in large-scale chalcone synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.